Reduced Gonadotropin Requirement in IVF vs. Leuprolide Acetate
In a randomized clinical trial directly comparing intranasal nafarelin acetate to subcutaneous leuprolide acetate for ovulation induction in IVF, patients receiving nafarelin required significantly less human menopausal gonadotropin (hMG) for ovarian stimulation and had more embryos available for cryopreservation [1].
| Evidence Dimension | Exogenous gonadotropin (hMG) requirement |
|---|---|
| Target Compound Data | Significantly reduced hMG requirement (exact quantity not reported in abstract) |
| Comparator Or Baseline | Subcutaneous leuprolide acetate |
| Quantified Difference | Significantly less hMG required; significantly more embryos frozen for later transfer |
| Conditions | Randomized clinical trial (n=42) in patients undergoing their first IVF cycle; nafarelin administered intranasally, leuprolide subcutaneously. |
Why This Matters
A reduced hMG requirement can lower the overall cost and complexity of an IVF cycle, while an increased number of cryopreserved embryos improves cumulative pregnancy potential per retrieval.
- [1] Penzia, A. S., et al. (1992). Nafarelin Versus Leuprolide in Ovulation Induction for In Vitro Fertilization: A Randomized Clinical Trial. Obstetrics & Gynecology, 79(5), 739-742. View Source
